BSJ-04-132

CDK4 inhibition CDK6 inhibition Kinase assay

Conventional CDK4/6 inhibitors cannot distinguish CDK4 from CDK6, and dual PROTACs eliminate both kinases-confounding functional studies. BSJ-04-132 solves this by selectively degrading CDK4 while sparing CDK6 and IKZF1/3. • Selective CDK4 degradation without CDK6 or IKZF1/3 depletion • IC50: 50.6 nM (CDK4/cyclin D1), 30 nM (CDK6/cyclin D1) in biochemical assays • Phenocopies CDK4 genetic knockout in K-Ras mutant NSCLC models Supplied as lyophilized solid, ≥98% purity, with batch-specific CoA. Ideal for target validation and CDK4-specific biology interrogation.

Molecular Formula C42H49N11O7
Molecular Weight 819.9 g/mol
Cat. No. B8095274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBSJ-04-132
Molecular FormulaC42H49N11O7
Molecular Weight819.9 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(CC5)CCCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O
InChIInChI=1S/C42H49N11O7/c1-49(2)40(58)31-22-26-23-45-42(48-37(26)52(31)27-8-3-4-9-27)46-33-14-12-28(24-44-33)51-20-18-50(19-21-51)17-6-5-16-43-35(55)25-60-32-11-7-10-29-36(32)41(59)53(39(29)57)30-13-15-34(54)47-38(30)56/h7,10-12,14,22-24,27,30H,3-6,8-9,13,15-21,25H2,1-2H3,(H,43,55)(H,47,54,56)(H,44,45,46,48)
InChIKeyGWLSXEHHNOBFOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BSJ-04-132: Selective CDK4 Degrader


BSJ-04-132 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade cyclin-dependent kinase 4 (CDK4). It is constructed by conjugating the CDK4/6 inhibitor ribociclib to a cereblon (CRBN) E3 ligase ligand [1]. This compound retains the kinase inhibition activity of its parent inhibitor, exhibiting IC50 values of 50.6 nM against CDK4/cyclin D1 and 30 nM against CDK6/cyclin D1 in biochemical assays [2]. Unlike ribociclib, however, BSJ-04-132 functions as a degrader that eliminates CDK4 protein via the ubiquitin-proteasome system [1].

1
CDK4-selective PROTAC degrader for functional dissection studies
2
Retains ribociclib-derived kinase binding to confirm degradation-driven effects
3
Engineered to avoid IKZF1/3 off-target degradation for cleaner readouts

Why BSJ-04-132 Cannot Be Substituted


BSJ-04-132 addresses a key limitation of conventional CDK4/6 inhibitors and dual-targeting PROTACs. Ribociclib, palbociclib, and abemaciclib are potent ATP-competitive inhibitors that cannot distinguish between CDK4 and CDK6 due to the high conservation of their kinase domains [1]. Furthermore, these inhibitors do not deplete the target protein, which can lead to compensatory feedback mechanisms and limits their utility for dissecting CDK4-specific biology [2]. In contrast, BSJ-04-132 achieves selective degradation of CDK4 while sparing CDK6 and the common imide-based off-targets IKZF1 and IKZF3 [3]. This profile contrasts with dual CDK4/6 degraders like BSJ-03-204, which eliminate both kinases [3]. The unique degradation selectivity of BSJ-04-132 makes it indispensable for experiments requiring the functional interrogation of CDK4 without confounding effects on CDK6 or IKZF1/3.

Conventional CDK4/6 inhibitors (e.g., ribociclib) cannot distinguish CDK4 from CDK6 and do not deplete target protein, limiting CDK4-specific biology studies.
Dual CDK4/6 degraders (e.g., BSJ-03-204) eliminate both kinases, which may confound attribution of effects solely to CDK4 loss.
PROTACs with unintended IKZF1/3 degradation introduce off-target transcriptional effects that may shift phenotypic interpretation away from CDK4.

BSJ-04-132: Key Comparative Data


Biochemical Inhibition vs. Ribociclib

BSJ-04-132 maintains a comparable biochemical inhibition profile to its parent inhibitor, ribociclib. In enzymatic assays, BSJ-04-132 inhibits CDK4/cyclin D1 with an IC50 of 50.6 nM and CDK6/cyclin D1 with an IC50 of 30 nM [1]. For reference, ribociclib exhibits IC50 values of 10 nM against CDK4/cyclin D1 and 39 nM against CDK6/cyclin D1 [2]. This demonstrates that the incorporation of the PROTAC linker and E3 ligase ligand does not abrogate the compound's kinase binding affinity.

Biochemical inhibition vs. Ribociclib
Reported comparative
CDK4/cyclin D1 IC50: 50.6 nM (Ribociclib 10 nM); CDK6/cyclin D1 IC50: 30 nM (Ribociclib 39 nM)
Supports kinase engagement in degradation assays; affinity not abrogated by PROTAC design.
Biochemical kinase assay; cross-study comparison.
CDK4 inhibition CDK6 inhibition Kinase assay

Selective Cellular Degradation of CDK4

In Molt-4 T-ALL cells, BSJ-04-132 (1 µM, 4 h) induces robust degradation of CDK4 protein while having no detectable effect on CDK6 protein levels [1]. This contrasts with the parent inhibitor ribociclib, which does not degrade either kinase [1]. Quantitative proteomics revealed that CDK4 levels are reduced to a greater extent than those of CDK6, IKZF1, and IKZF3 after treatment with BSJ-04-132 [2].

Selective Cellular Degradation of CDK4
Head-to-head
CDK4 protein degraded; CDK6 unchanged (vs Ribociclib: no degradation)
Confirms CDK4-selective degrader activity in a cellular model.
Molt-4 cells, 1 µM, 4 h; immunoblot and proteomics.
PROTAC Targeted protein degradation CDK4 selectivity

Avoidance of IKZF1/3 Degradation

Many imide-based PROTACs inadvertently degrade the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). BSJ-04-132, however, is engineered to avoid this off-target activity. In cellular assays, BSJ-04-132 does not induce degradation of IKZF1 or IKZF3 [1]. This is in contrast to earlier ribociclib-based degraders like BSJ-01-187, which do degrade IKZF1/3 [2].

Avoidance of IKZF1/3 Degradation
Head-to-head
No degradation of IKZF1 or IKZF3 (vs BSJ-01-187: degrades both)
Enables attribution of cellular effects to CDK4 loss, not to IKZF1/3 off-targets.
Immunoblot analysis in cellular assays.
PROTAC selectivity IKZF1 IKZF3

Cell Cycle Effects vs. Dual Degrader

In mantle cell lymphoma (MCL) cell lines such as Granta-519, dual CDK4/6 degraders like BSJ-03-204 induce both CDK4 and CDK6 degradation, leading to G1 cell cycle arrest [1]. BSJ-04-132, by selectively degrading only CDK4, allows for the specific interrogation of CDK4-dependent cell cycle regulation without concomitant CDK6 loss. This distinction is critical for dissecting the non-redundant roles of CDK4 and CDK6 in cancer cell proliferation [2].

Cell Cycle Effects vs. Dual Degrader
Class-level inference
Selective CDK4 degradation enables dissection of CDK4-specific G1 arrest, vs. dual CDK4/6 degradation.
Supports CDK4-specific cell cycle studies; dual degraders mask isoform-specific contributions.
MCL Granta-519 cells; context-dependent interpretation recommended.
Cell cycle Mantle cell lymphoma G1 arrest

BSJ-04-132: Key Applications


CDK4 vs. CDK6 Functional Dissection

BSJ-04-132 is uniquely suited for experiments designed to separate the biological roles of CDK4 from those of CDK6. In models where genetic ablation of CDK4, but not CDK6, induces senescence (e.g., K-Ras mutant NSCLC), BSJ-04-132 provides a chemical tool to phenocopy the genetic knockout [1]. Its selective degradation profile allows researchers to validate CDK4-specific dependencies without the confounding effects of CDK6 inhibition or degradation.

CDK4 Degradation in CDK4-Addicted Cancers

BSJ-04-132 serves as a valuable probe for evaluating the therapeutic potential of selective CDK4 degradation. In cancer types where CDK4 amplification or overexpression is a primary driver, such as certain sarcomas or glioblastomas, BSJ-04-132 can be used in preclinical models to assess the efficacy and mechanism of CDK4 depletion [1]. Its ability to avoid IKZF1/3 degradation minimizes off-target effects, providing a cleaner readout of CDK4's role in tumor maintenance.

CDK4 Target Validation

In industrial drug discovery settings, BSJ-04-132 can be employed as a chemical probe to validate CDK4 as a target in novel disease areas. Its well-characterized degradation selectivity and lack of IKZF1/3 activity make it a reliable tool for high-throughput screening and mechanistic studies, ensuring that observed phenotypes are directly linked to CDK4 loss [1].

Application
Selection Property
Validation Focus
CDK4 vs. CDK6 functional dissection
Selective CDK4 degradation profile
CDK4-specific senescence and dependence models
CDK4-addicted cancer model studies
CDK4 degrader with minimal IKZF1/3 off-targets
Tumor model response and CDK4 dependency validation
CDK4 target validation in drug discovery
Well-characterized degradation selectivity
Phenotypic screening linked to CDK4 loss

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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